molecular formula C9H11NO2S B14253539 propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate CAS No. 175909-92-9

propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate

Cat. No.: B14253539
CAS No.: 175909-92-9
M. Wt: 197.26 g/mol
InChI Key: KJTRIOUSZDNLBK-UHFFFAOYSA-N
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Description

Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is an organic compound with the molecular formula C₉H₁₁NO₂S. It is known for its unique structure, which includes a pyridine ring substituted with a sulfanylidene group and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate typically involves the esterification of 6-sulfanylidene-1H-pyridine-3-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the carboxylic acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with an ethyl ester group instead of isopropyl.

    Methyl 6-sulfanylidene-1H-pyridine-3-carboxylate: Similar structure but with a methyl ester group.

    6-Sulfanylidene-1H-pyridine-3-carboxylic acid: The parent carboxylic acid without the ester group.

Uniqueness

Propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The isopropyl ester group may provide different pharmacokinetic properties compared to other ester derivatives, making it a compound of interest for further research .

Properties

CAS No.

175909-92-9

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

propan-2-yl 6-sulfanylidene-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-6(2)12-9(11)7-3-4-8(13)10-5-7/h3-6H,1-2H3,(H,10,13)

InChI Key

KJTRIOUSZDNLBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CNC(=S)C=C1

Origin of Product

United States

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